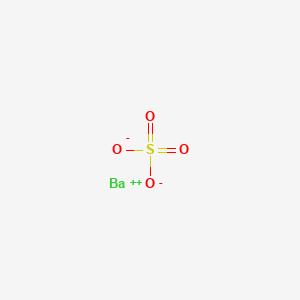

Barium sulfate, SAJ special grade

Description

Properties

Key on ui mechanism of action |

Barium sulfate is a heavy metal with a high atomic number (Z=56) and a K shell binding energy (K-edge of 37.4 keV) very close to that of most diagnostic x-ray beams. Due to these characteristics, barium is an ideal medium for the absorption of x-rays. Barium sulfate is essentially not absorbed from the GI tract nor metabolized in the body. Barium sulfate is used to fill the gastrointestinal tract lumen or to coat the mucosal surface and is administered orally, rectally, or instilled into an enterostomy tube or catheter,. Barium sulfate enhances delineation of the GI tract. The barium suspension covers the mucosal surface of the GI tract, allowing its shape, distensibility, motion, integrity, continuity, location within the torso, relationship to other organs to be closely examined. Various abnormalities, such as benign or malignant tumors, ulcers, strictures, diverticula, inflammation or infection, altered motility, displacement and other pathology can thereby be identified,. At lower concentrations (higher dilution), barium enhances the conspicuity of the GI tract to differentiate the GI tract from various abdominal organs in computed tomography examinations (CT scans) of the abdomen. Improved delineation of the gastrointestinal tract lumen and mucosa may be reached by contrast provided by gas (by the addition of bicarbonate or gas-filled balloons) in addition to the barium. This is known as a _double-contrast procedure_. Osmotically active agents (for example, sorbitol) are also used to induce fluid accumulation and distension of the GI system to enhance visualization. |

|---|---|

CAS No. |

7727-43-7 |

Molecular Formula |

BaH2O4S |

Molecular Weight |

235.41 g/mol |

IUPAC Name |

barium(2+) sulfate |

InChI |

InChI=1S/Ba.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

XUBKPYAWPSXPDZ-UHFFFAOYSA-N |

impurities |

Natural impurities are ferric oxide, silicon dioxide, and strontium sulfate. |

Canonical SMILES |

OS(=O)(=O)O.[Ba] |

boiling_point |

2912 °F at 760 mmHg (Decomposes) (NIOSH, 2024) decomposes 2912 °F (decomposes) 2912 °F (Decomposes) |

Color/Form |

Fine, heavy powder or polymorphous crystals White, orthorhombic crystals White or yellowish powder Opaque powde |

density |

4.25 to 4.5 (NIOSH, 2024) 4.49 g/cu cm 4.5 g/cm³ 4.25-4.5 |

melting_point |

2876 °F (NIOSH, 2024) 1580 °C 2876 °F |

Other CAS No. |

7727-43-7 13462-86-7 |

physical_description |

Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated sulfuric acid. Used as a weighting mud in oil-drilling, in paints, paper coatings, linoleum, textiles, rubber. Administered internally ("barium cocktail") as a radio-opaque diagnostic aid. Dry Powder, Liquid; Pellets or Large Crystals; NKRA; Liquid, Other Solid; Other Solid; Liquid; Water or Solvent Wet Solid; Dry Powder White or yellowish, odorless powder; [NIOSH] Insoluble in water; [HSDB] ODOURLESS TASTELESS WHITE OR YELLOWISH CRYSTALS OR POWDER. White or yellowish, odorless powder. |

Pictograms |

Health Hazard |

solubility |

0.0002 % at 64 °F (NIOSH, 2024) Very slightly soluble in cold water SOLUBILITY IN WATER INCREASES CONSIDERABLY IN PRESENCE OF CHLORIDE & OTHER ANIONS 0.00031 g/100 g water at 20 °C; insol in ethanol Soluble in hot concentrated sulfuric acid; practically insoluble in dilute acids and alcohol Practically insoluble in organic solvents; very slightly soluble in alkalis and in solution of many salts Solubility in water: none (64 °F): 0.0002% |

Synonyms |

Barite Baritop Barium Sulfate Barium Sulfate (2:1) E Z CAT E-Z-CAT EZCAT Micropaque Oral Sulfate, Barium |

vapor_pressure |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Barium Sulfate Systems

Precipitation-Based Synthesis Techniques

Precipitation is a fundamental and widely used method for synthesizing barium sulfate (B86663), particularly for producing nanoparticles, due to its simplicity, cost-effectiveness, and scalability. iaamonline.orgresearchgate.net This approach typically involves the reaction between soluble barium salts (such as barium chloride) and soluble sulfate salts (such as sodium sulfate or ammonium (B1175870) sulfate) in a liquid medium. asianpubs.orgmdpi.comkashanu.ac.ir

Controlled Crystallization and Growth Mechanisms

Controlling the crystallization and growth mechanisms during precipitation is essential for obtaining barium sulfate with desired properties. The process involves nucleation, the initial formation of solid particles from the solution, followed by crystal growth, where these nuclei increase in size by the addition of more ions. Aggregation, the clumping together of smaller particles, can also significantly influence the final particle size and morphology. researchgate.net

Research indicates that barium sulfate growth can occur via a self-assembled aggregation mechanism followed by a rapid recrystallization process. researchgate.net The morphology of barium sulfate particles is strongly influenced by the saturation level of the solution; higher saturation levels tend to produce smaller crystals. researchgate.net Parameters such as the molar ratio of reactants (Ba²⁺ to SO₄²⁻), reaction temperature, and the presence of additives like ethanol (B145695) can significantly impact particle size, size distribution, and morphology, leading to spherical or rod-like particles. asianpubs.org

Data on the influence of process parameters on particle size in direct precipitation methods highlight the sensitivity of the synthesis to reaction conditions. For instance, studies have investigated the effects of reactant concentrations, feeding rates, and temperature on the resulting barium sulfate nanoparticles. asianpubs.orgmdpi.com

| Synthesis Parameter | Effect on Particle Size/Morphology | Source |

| Molar Ratio (Ba²⁺/SO₄²⁻) | Significantly influences particle size distribution; high ratios yield smaller particles. asianpubs.org | asianpubs.org |

| Temperature | Crystal size increases with increasing temperature. asianpubs.org | asianpubs.org |

| Presence of Ethanol | Impedes particle growth, favoring smaller, more spherical particles. asianpubs.org | asianpubs.org |

| Reactant Concentration | Particle size decreases and then increases with increasing concentration. researchgate.net | researchgate.net |

| Flow Velocity (Tubular Reactor) | Particle size decreases with increasing flow velocity. researchgate.net | researchgate.net |

Reactive Precipitation in Aqueous Media

Reactive precipitation in aqueous media is a common method for barium sulfate synthesis. This involves mixing aqueous solutions of barium and sulfate precursors, leading to the formation and precipitation of insoluble barium sulfate. researchgate.netasianpubs.orgmdpi.com The properties of the resulting precipitate are highly dependent on the reaction conditions, including reactant concentrations, mixing rate, temperature, and pH. asianpubs.orgmdpi.com

Studies have explored the use of various barium and sulfate sources in aqueous precipitation. Common reactants include barium chloride (BaCl₂) and sodium sulfate (Na₂SO₄). asianpubs.orgmdpi.com The controlled addition of reactants and efficient mixing are crucial for controlling supersaturation, which in turn affects nucleation and growth rates, influencing the final particle size and morphology. mdpi.com Using a semi-batch precipitation method, researchers have investigated the effects of feeding rate and the order of adding reactants on particle characteristics. asianpubs.org

Complexing agents, such as ethylenediaminetetraacetic acid (EDTA), can be used to control barium sulfate precipitation by hindering the growth of nuclei through adsorption on the crystal surface, which is conducive to the formation of nanoparticles. mdpi.com

Green Synthesis Routes Utilizing Industrial Byproducts (e.g., Wastewater)

Green synthesis approaches for barium sulfate aim to minimize environmental impact, often by utilizing industrial byproducts or waste streams containing barium or sulfate ions. While specific detailed research findings on the direct synthesis of barium sulfate solely from industrial wastewater in advanced methodologies are less prevalent in the provided search results, the concept aligns with sustainable chemical synthesis. The general principle involves recovering valuable materials from waste streams and converting them into useful products like barium sulfate. This approach can offer environmental and economic benefits by reducing waste and utilizing readily available resources.

Some research touches upon the utilization of waste materials or focuses on environmentally friendly synthesis methods in a broader sense, such as using plant extracts for nanoparticle synthesis, although not specifically tied to industrial wastewater for barium sulfate in these results. researchgate.net The application of barium sulfate in treating wastewater containing dyes suggests a connection to industrial processes, but not necessarily its synthesis from wastewater. mdpi.com

Nanostructured Barium Sulfate Fabrication

The fabrication of nanostructured barium sulfate, particularly nanoparticles, has gained significant attention due to the unique properties exhibited at the nanoscale. mdpi.com Two primary strategies are employed for creating these nanostructures: top-down and bottom-up approaches. mdpi.comresearchgate.netmpg.de

Top-Down Approaches for Nanoparticle Production

Top-down approaches involve reducing the size of larger barium sulfate particles or bulk material into the nanoscale range. mdpi.comresearchgate.netmpg.de While conceptually straightforward, methods like milling or grinding can be challenging for producing uniformly sized and shaped nanoparticles and may introduce defects in the crystal structure. mdpi.comresearchgate.net As a result, top-down methods are generally less popular for barium sulfate nanoparticle production compared to bottom-up techniques when precise control over size and morphology is required. mdpi.com

Bottom-Up Strategies for Nanoparticle Assembly

Bottom-up strategies involve the assembly of barium sulfate nanoparticles from atoms or molecules, typically through chemical reactions in a liquid environment. mdpi.comresearchgate.net This approach offers better control over particle size, shape, and structure compared to top-down methods. mdpi.com Precipitation from solution, as discussed in Section 2.1, is the most convenient bottom-up approach for barium sulfate due to its low solubility. mdpi.com

However, direct precipitation can lead to uncontrolled crystal growth. mdpi.com To overcome this, various controlled precipitation techniques are employed within the bottom-up framework, including the use of microemulsions, microreactors, membrane dispersion, and spinning disc reactors. mdpi.comresearchgate.net These methods facilitate intensive and controlled mixing of precursors, which is crucial for managing supersaturation, nucleation, and growth rates, ultimately influencing the properties of the resulting nanoparticles. mdpi.comresearchgate.net

Microemulsions, for instance, can serve as confined reaction environments where the size and shape of the microemulsion droplets can influence the dimensions and morphology of the precipitated barium sulfate nanoparticles. mdpi.commpg.deacs.org Studies using microemulsions have successfully synthesized barium sulfate nanocrystals with sizes in the range of 5-7 nm and also larger tabular-shaped crystals. acs.org The use of surfactants in microemulsions plays a key role in controlling particle size and preventing agglomeration. asianpubs.orgmdpi.comacs.org

The final particle size in microemulsion-based synthesis can be controlled by varying parameters such as the initial reactant concentration ratio. researchgate.net The presence of additives like biopolymers (e.g., starch and polyanionic cellulose) in precipitation methods can also influence nanoparticle size and prevent aggregation through steric hindrance. kashanu.ac.ir

Microemulsion-Mediated Synthesis

Microemulsions serve as confined reaction environments for the synthesis of nanoparticles, including barium sulfate. This technique involves the use of a mixture of immiscible liquids (typically water and oil) stabilized by surfactants and co-surfactants, forming thermodynamically stable isotropic dispersions. inoe.ro Within these microdroplets, the reaction between barium ions (Ba²⁺) and sulfate ions (SO₄²⁻) occurs, leading to the nucleation and growth of BaSO₄ particles.

The composition of the microemulsion system, including the type and concentration of surfactants and co-surfactants, as well as the water content, significantly influences the size and morphology of the resulting BaSO₄ nanoparticles. For instance, studies have shown that using Triton X-100 as a non-ionic surfactant in water-in-oil (w/o) microemulsions can yield monodisperse BaSO₄ nanoparticles around 10 nm in diameter. mdpi.com Varying the water content in such systems can even influence the particle shape, transitioning from spherical to cubic with increased water. mdpi.com The addition of alcohols like methanol, propanol, and hexanol as co-surfactants along with polyethylene (B3416737) glycol (PEG) can enhance the solubility of polar compounds in the non-polar phase and influence the rate of intermicellar exchange, subsequently affecting particle size. inoe.ro Generally, a higher amount of surfactant in the microemulsion correlates with a decrease in the diameter of the ultrafine barium sulfate particles. researchgate.net Conversely, higher reactant concentrations can lead to larger nanoparticles. researchgate.net

Table 1 summarizes some reported conditions and outcomes for microemulsion-mediated BaSO₄ synthesis.

| Surfactant System | Co-surfactant(s) | Oil Phase | Aqueous Phase Reactants | Particle Size Range (nm) | Particle Shape | Reference |

| Triton X-100 | n-hexanol | cyclohexane | BaCl₂, Na₂SO₄ | ~10 | Monodisperse Spherical | mdpi.com |

| Triton X-100 | n-hexanol | cyclohexane | BaCl₂, Na₂SO₄ | Varied with water content | Spherical to Cubic | mdpi.com |

| Triton X-100 | Not specified | Not specified | Not specified | ~10 | Monodisperse Spherical | mdpi.com |

| Tween-20 | n-hexanol | kerosene | BaCl₂, Na₂SO₄ | 50-70 | Spherical | primescholars.com |

| Not specified (using PEG) | Methanol, Propanol, Hexanol | Not specified | Not specified | 15-20 | Spherical | inoe.ro |

Microfluidic and Reactor-Based Crystallization (e.g., Spinning Disk Reactors)

Microfluidic systems and spinning disk reactors (SDRs) offer controlled environments for the continuous synthesis of nanoparticles through reactive crystallization. mdpi.comacs.org These methods are particularly effective in overcoming the limitations of direct precipitation by providing intense and controlled micromixing of precursor solutions. mdpi.com

Spinning disk reactors utilize a fast-moving liquid microfilm formed on a rotating disk by centrifugal force. mdpi.com The high centrifugal and shear forces, combined with efficient micromixing, lead to high transfer rates and short mixing times, which are beneficial for controlling nanoparticle synthesis. mdpi.com Studies using SDRs for BaSO₄ synthesis have demonstrated the ability to produce nanoparticles with controlled size and narrow size distribution. mdpi.comacs.org Parameters such as rotational disk speed, feed entrance radius, volumetric flow rate, supersaturation, and free ion ratio influence the resulting particle characteristics. acs.org High rotational speeds and high initial supersaturation have been shown to yield smaller crystals. capes.gov.br For example, a new high-speed spinning disk reactor (HSSDR) operating at 5000 to 15,000 rpm achieved BaSO₄ particles with an average size of 16.4 nm. mdpi.com The free ion ratio also significantly impacts particle size; experiments with excess barium or sulfate ions resulted in smaller mean particle sizes compared to stoichiometric conditions. capes.gov.br SDRs are reported to have significantly lower energy consumption compared to other mixing devices like T-mixers for nanoparticle production. researchgate.net

Microfluidic channels allow for precise control over mixing dynamics and reaction conditions on a micro-scale, making them valuable tools for studying crystallization kinetics and morphology. azoai.comnih.gov They enable the controlled crystallization of compounds like (Ba,Ra)SO₄ solid solutions and provide insights into crystal growth rates and habits under controlled flow. azoai.com Microfluidic experiments have been used to investigate the nucleation and growth mechanisms of BaSO₄, revealing how concentration gradients and saturation states evolve along the channel. azoai.com These studies can help in understanding and controlling mineral scale formation in various industrial processes. uh.eduacs.org

Table 2 presents some findings from studies utilizing reactor-based crystallization methods for BaSO₄.

| Reactor Type | Key Operating Parameters | Observed Outcome | Reference |

| Spinning Disk Reactor (SDR) | Rotational speed, feed inlet radius, flow rate, supersaturation, free ion ratio | Control of particle size and distribution (e.g., ~700 nm with wide PSD) | acs.org |

| High-Speed Spinning Disk Reactor (HSSDR) | Rotational speed (5000-15000 rpm) | Smaller particles (average 16.4 nm) with narrower PSD | mdpi.com |

| Double SDR (DSDR) | Not specified | Smaller particles (mean 23.4 nm) and narrower PSD compared to conventional SDRs | mdpi.com |

| Microfluidic Reactor | Flow rate, reactant concentrations | Controlled crystallization, insights into nucleation and growth mechanisms | azoai.comnih.gov |

Homogeneous Precipitation for Nanoscale Control

Homogeneous precipitation is a method where the precipitating agents are generated uniformly throughout the solution, typically through a slow chemical reaction. This approach aims to achieve a high degree of supersaturation simultaneously throughout the reaction volume, leading to rapid nucleation and potentially smaller, more uniform particles. While direct precipitation of barium sulfate from readily soluble barium and sulfate salts is rapid and often results in larger particles, strategies to achieve homogeneous precipitation or controlled reaction rates are employed for nanoscale control.

One approach to controlling precipitation and particle size involves the use of additives that can complex with barium ions or influence crystal growth. For example, the addition of ethylenediaminetetraacetic acid (EDTA) has been reported for the controlled synthesis of BaSO₄. researchgate.netresearchgate.net EDTA can form a complex with Ba²⁺, which controls the reactivity of barium ions during the precipitation process, influencing particle size and morphology. researchgate.netresearchgate.net Similarly, the use of polycarboxylic polymers, such as polyacrylic acid, can act as dispersants or crystal growth modifiers, influencing the size and morphology of precipitated BaSO₄. kashanu.ac.iracs.org These additives can adsorb onto the surface of growing crystals, inhibiting growth in certain directions and affecting the final particle shape and size distribution. researchgate.net

Research into homogeneous precipitation for nanoscale BaSO₄ control often involves carefully controlling reactant concentrations, temperature, and the presence of specific additives to manage the nucleation and growth kinetics. While direct precipitation is simple, achieving fine, uniformly sized nanoparticles typically requires more sophisticated control over the reaction environment. mdpi.com

Surface Functionalization and Modification Techniques

Surface functionalization and modification techniques are applied to barium sulfate particles to tailor their surface properties, which is crucial for their performance in various applications, particularly as fillers in polymer composites and in dispersions. Modifying the surface can improve dispersibility, reduce aggregation, and enhance interfacial adhesion with the surrounding matrix. researchgate.netscirp.org

Chemical Surface Treatment for Enhanced Dispersibility and Interfacial Adhesion

Chemical surface treatment involves the reaction or adsorption of chemical species onto the surface of barium sulfate particles to alter their surface chemistry. This is often done to change the surface energy or introduce functional groups that are compatible with the matrix in which the BaSO₄ is dispersed. researchgate.netscirp.org

Various chemical agents have been investigated for the surface modification of barium sulfate. Studies have shown that molecules containing phosphoric acid and carboxylic acid groups are effective anchoring groups for modifying the BaSO₄ surface. scirp.orgscirp.org These groups can interact with the barium sulfate surface, forming an organic layer that improves compatibility with hydrophobic polymer matrices and helps prevent aggregation. scirp.orgscirp.org Examples of such treatments include the use of ethanesulfonic acid, butyric acid, trimethoxy(propyl) silane, and phosphoric acid derivatives. scirp.orgscirp.org Characterization techniques like FT-IR and TGA are used to confirm the presence of the grafted organic layer on the particle surface after treatment. scirp.orgscirp.org The grafted density of the modifying agent can also be determined. scirp.org

Surface treatment can significantly enhance the mechanical properties of polymeric films filled with BaSO₄ by improving the filler/polymer interface and ensuring optimal stress transfer. scirp.org Modifying the hydrophilic-hydrophobic balance of the barium sulfate surface is a key objective to improve dispersibility and avoid aggregation in various media. scirp.org

Table 3 provides examples of chemical surface treatments and their reported effects on barium sulfate properties.

| Modifying Agent | Functional Group(s) | Observed Effect on BaSO₄ Surface/Properties | Reference |

| Phosphoric acid derivatives | Phosphoric acid | Effective anchoring, improves compatibility with hydrophobic matrices, prevents aggregation | scirp.orgscirp.org |

| Carboxylic acid derivatives (e.g., butyric acid) | Carboxylic acid | Effective anchoring, improves compatibility with hydrophobic matrices, prevents aggregation | scirp.orgscirp.org |

| Ethanesulfonic acid | Sulfonic acid | Organic layer present after treatment | scirp.orgscirp.org |

| Trimethoxy(propyl) silane | Silane | Organic layer present after treatment | scirp.orgscirp.org |

| (2-(methacryloyloxy)ethyldimethyl-(3-sulfopropyl)ammoniumhydroxide (MSAH) | Methacrylate, Sulfonate, Quaternary ammonium | Improved bending modulus and compressive strength in PMMA bone cement, good radiopacity, improved biocompatibility | mdpi.com |

| Stearic acid | Carboxylic acid | Modified contact angle, surface energy, sedimentation rate, and rheological properties | kashanu.ac.ir |

Grafting and Polymer Coating Strategies

Grafting and polymer coating strategies involve attaching polymer chains or applying a polymer layer onto the surface of barium sulfate particles. This creates a composite particle with the core properties of BaSO₄ and surface properties dictated by the grafted or coated polymer. These techniques are particularly useful for applications where compatibility with a polymer matrix is essential.

Grafting can involve "grafting onto" or "grafting from" approaches. "Grafting onto" involves attaching pre-formed polymer chains to reactive sites on the BaSO₄ surface. "Grafting from" involves initiating polymerization from the surface, where initiators are tethered to the barium sulfate particles. Both methods aim to create a strong chemical link between the inorganic filler and the organic polymer.

Polymer coating involves applying a layer of polymer onto the particle surface. This can be achieved through various methods, such as adsorption, in-situ polymerization, or deposition techniques. The choice of polymer depends on the desired surface properties and the intended application. For example, coating BaSO₄ nanoparticles with polymers can enhance their dispersibility in polymer matrices, improve interfacial adhesion, and modify the rheological properties of the composite.

Research has explored the use of various polymers for coating or grafting onto barium sulfate. Polyacrylic acid and its derivatives have been investigated as dispersants and surface modifiers. kashanu.ac.iracs.org The adsorption of polyelectrolytes like polyacrylates and polysulfonates onto BaSO₄ surfaces has been described as a method to control morphology and properties. researchgate.net Polymers like polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer, can also be used to modify the surface properties of inorganic nanoparticles. ucl.ac.uk

The effectiveness of grafting and polymer coating is evaluated by assessing the dispersibility of the modified particles in different media, the mechanical properties of composites incorporating the modified filler, and the stability of the surface modification over time.

Table 4 lists some polymers and their application in grafting or coating strategies for barium sulfate.

| Polymer Type | Strategy (Grafting/Coating) | Reported Effect/Application | Reference |

| Polyacrylic acid | Adsorption/Coating | Dispersant, crystal growth modifier, influences size and morphology, used in drilling fluid | researchgate.netkashanu.ac.iracs.org |

| Polysulfonates | Adsorption/Coating | Control of morphology and properties | researchgate.net |

| Polyvinylpyrrolidone | Coating/Surface Modification | Used to modify surface properties of inorganic nanoparticles | ucl.ac.uk |

Comprehensive Characterization of Barium Sulfate Materials

Morphological and Size Distribution Analysis

The shape and size of barium sulfate (B86663) particles significantly influence their physical and chemical behavior. Various microscopy and scattering techniques are employed to assess these characteristics.

Electron Microscopy (SEM, TEM) for Nanostructure Elucidation

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the morphology and nanostructure of barium sulfate particles. SEM provides high-resolution images of the surface morphology, revealing details about particle shape, surface texture, and aggregation researchgate.net. TEM, on the other hand, can provide insights into the internal structure and size of individual nanoparticles researchgate.net. Studies have utilized SEM to observe the morphology of barium sulfate, showing structures ranging from polyhedral to rice-shaped, influenced by factors like pH and the presence of additives mdpi.com. SEM images have also revealed shell-like particles at certain temperatures and agglomeration at higher temperatures nih.gov. TEM has been used to confirm the size and morphology of synthesized barium sulfate nanoparticles, showing monodispersed ellipsoidal nanoparticles in some cases researchgate.net. The primary particle size for some barium sulfate nanoparticles has been reported around 25 nm, which can form larger spherical agglomerates ranging from 2 to 15 μm in diameter in powder form core.ac.uk.

Dynamic Light Scattering and Particle Size Distribution (PSD) Assessment

Dynamic Light Scattering (DLS) is a widely used technique for determining the hydrodynamic size and size distribution of particles in suspension mdpi.comresearchgate.net. This method measures the Brownian motion of particles and relates it to their size. DLS analysis of barium sulfate suspensions can provide information about the agglomerate size and how it is influenced by factors such as particle concentration researchgate.net. Studies have shown that the hydrodynamic diameter of barium sulfate particles can range from hundreds of nanometers to a few micrometers, depending on the synthesis conditions and dispersion medium mdpi.comnih.gov. For instance, in one study, the predominant particle size observed by DLS was between 100 and 700 nm, with apparent size increasing over time due to aggregation nih.gov. Another study using DLS reported average particle sizes for barium sulfate nanoparticles synthesized in different solvent systems, such as 25.26 nm in ethanol-water and 22.13 nm in pure water chalcogen.ro. Different characterization techniques, including DLS, BET, and TEM, can yield different mean particle size values for the same barium sulfate nanoparticles researchgate.net.

Here is a table summarizing some particle size data obtained from DLS:

| Technique | Sample Description | Average Particle Size | Notes | Source |

| DLS | BaSO4 nanoparticle suspensions in distilled water | Varied (100-700 nm) | Size increased over time due to aggregation | nih.gov |

| DLS | BaSO4 nanoparticles in ethanol-water system | 25.26 nm | Synthesized with dodecyl benzene (B151609) sulfonic acid (DBSA) | chalcogen.ro |

| DLS | BaSO4 nanoparticles in pure-water system | 22.13 nm | Synthesized with dodecyl benzene sulfonic acid (DBSA) | chalcogen.ro |

| DLS | BaSO4/W suspension (0.1% w/v) | Not specified | Particle size distribution shown in a diagram, indicating a distribution | researchgate.net |

| DLS | Barium sulfate particles at different temperatures | 257.8 nm - 795.2 nm | Influenced by temperature and additive dosage | mdpi.com |

Surface Area and Porosity Characterization

Surface area and porosity are important characteristics, particularly for applications where interaction with the surrounding environment is critical. Techniques like the Brunauer-Emmett-Teller (BET) method are used to measure the specific surface area and pore size distribution of barium sulfate materials us.es. Mesoporous barium sulfate with high surface area has been successfully synthesized nih.gov. One study reported a high BET surface area of 91.56 m²/g, a pore volume of 0.188 cm³/g, and a pore size of 8.22 nm for mesoporous dried BaSO4 nih.govresearchgate.net. Another study comparing different synthesis methods found that barium sulfate particles prepared by a specific method had a specific surface area of 29.25 m²/g, significantly higher than particles prepared by another method (11.95 m²/g) researchgate.net. Porosimetry has also been used to confirm the agglomerate structure of barium sulfate nanoparticles, showing dominant pore sizes core.ac.uk.

Crystallographic and Structural Analysis

Understanding the crystalline structure of barium sulfate is essential for predicting its physical properties. Techniques like X-ray Diffraction and spectroscopic methods provide insights into its atomic arrangement and electronic structure.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a barium sulfate sample and assessing its crystallinity mdpi.comthermofisher.comfishersci.ca. XRD patterns of barium sulfate typically reveal the orthorhombic crystal structure, corresponding to the mineral barite researchgate.netshift8web.cananoient.org. Studies using XRD have confirmed the single phase of barium sulfate (barite) in synthesized samples nstproceeding.com. The position and intensity of diffraction peaks in the XRD pattern provide information about the lattice parameters and the degree of crystallinity shift8web.ca. The average crystallite size can also be estimated from the peak broadening using methods like the Scherrer formula researchgate.netchalcogen.ro. For example, one study reported an average crystallite size of 7.8 nm for BaSO4 nanoparticles based on XRD analysis researchgate.net. XRD has also been used to investigate the effect of additives on the crystallinity of barium sulfate, showing that some additives can lower the crystallinity nih.gov.

Spectroscopic Investigations (e.g., UV-Vis Absorption) for Electronic Structure

Spectroscopic techniques, such as UV-Vis Absorption spectroscopy, can provide information about the electronic structure and optical properties of barium sulfate fishersci.ca. UV-Vis absorption spectra can be used to determine the optical band gap energy of barium sulfate, which is relevant for applications in optoelectronics shift8web.caresearchgate.net. Barium sulfate nanoparticles have been shown to exhibit high transparency in the visible region and characteristic absorption in the UV region shift8web.caresearchgate.net. The optical band gap energy of BaSO4 nanoparticles has been estimated to be around 4.0 eV, indicating it is an indirect wide band gap material shift8web.caresearchgate.net. Studies have also investigated the UV/Vis absorption properties of polymer composites containing barium sulfate nanoparticles, observing changes in absorption with varying concentrations of BaSO4 chalcogen.rohrpub.org. The absorbance of such composites can be very large in the UV region hrpub.org.

Thermal Behavior and Stability Studies

Barium sulfate is known for its high thermal stability, decomposing at elevated temperatures. The primary thermal decomposition of barium sulfate occurs at temperatures exceeding 1580°C, yielding barium oxide (BaO), sulfur dioxide (SO₂), and oxygen (O₂). wikipedia.org Studies on the crystal modification stable above 1422 K (approximately 1149°C) indicate the decomposition reaction proceeds as BaSO₄(s) → BaO(s) + SO₂(g) + ½O₂(g). wikipedia.org

Research has quantified the thermodynamics and kinetics of this decomposition. For the high-temperature form of BaSO₄, the standard enthalpy of decomposition (ΔH°D) is reported as 588.3 ± 6.7 kJ mol⁻¹, and the standard entropy of decomposition (ΔS°D) is 257.3 ± 4.6 J K⁻¹(mol BaSO₄)⁻¹. wikipedia.org The apparent enthalpy of activation (ΔHD) for this decomposition reaction is 575.3 ± 12.6 kJ mol⁻¹, with an apparent entropy of activation (ΔSD) of 200.4 ± 8.4 J K⁻¹(mol BaSO₄)⁻¹ when the activated state is considered to consist of SO₂(g) + ½O₂(g) per mole of barium sulfate. wikipedia.org

Beyond its intrinsic decomposition, barium sulfate's thermal behavior can be influenced by its environment or incorporation into composite materials. For instance, barium sulfate can be reduced to barium sulfide (B99878) (BaS) when heated with activated carbon (C) at temperatures ranging from 800°C to 1000°C. fishersci.at

When incorporated as a filler in polymer matrices, barium sulfate can enhance the thermal stability of the composite material. Studies on nanocomposites of poly(ethylene terephthalate) (PET) containing barium sulfate nanoparticles showed improved thermal stability of the PET matrix, with the presence of BaSO₄ nanoparticles inhibiting char formation and the escape of volatile byproducts during thermal decomposition. wikipedia.org Similarly, in composites with poly(vinylidene fluoride-co-hexafluoropropylene) (P(VdF-HFP)), increasing barium sulfate content led to a gradual rise in the peak decomposition temperature of the polymer matrix, indicating a stabilizing effect. fishersci.ca

Rheological Properties and Suspension Stability

The rheological properties and suspension stability of barium sulfate are critical for its applications, particularly in liquid-based systems such as diagnostic contrast media and filler in paints and coatings. The behavior of barium sulfate in suspension is significantly influenced by factors including particle size, particle shape, concentration, pH, ionic charge, and the presence of additives like thickening and dispersing agents. atamankimya.comfishersci.be

Particle size plays a crucial role in determining the viscosity and settling rate of barium sulfate suspensions. According to Stokes' law, the settling rate of a heavy, insoluble material like barium sulfate (with a specific gravity of 4.5) in an aqueous suspension decreases with a decrease in particle size or an increase in the viscosity of the suspending medium. atamankimya.com Smaller barium sulfate particles possess a larger surface area per unit weight, leading to increased adsorption of the suspending medium (typically water). atamankimya.com This increased adsorption effectively reduces the amount of free water, resulting in higher suspension viscosity and decreased fluidity. atamankimya.com

The relationship between particle size, solids concentration, and viscosity is evident in studies showing that a 45% by weight barium sulfate suspension with a particle size of 1 to 3 microns exhibits a similar viscosity to a 40% by weight suspension of material 0.5 micron in diameter or a 30% by weight suspension of material 0.2 micron in diameter. atamankimya.com

Barium sulfate suspensions typically display shear-thinning behavior, where their viscosity decreases under increasing shear stress or shear rate. wikipedia.orgwikipedia.org This non-Newtonian behavior can often be described by rheological models such as the Herschel-Bulkley and Casson models. wikipedia.org

The stability of barium sulfate suspensions against sedimentation and flocculation is paramount for consistent performance. Suspension stability can be affected by the characteristics of the dispersion medium, including pH and the presence of various substances. For example, the stability of barium sulfate suspensions can be altered by gastric secretion, with pH and mucin content playing a role. fishersci.be Increasing the concentration of undiluted barium sulfate in a mixture has been shown to decrease flocculation in the presence of gastric residue. fishersci.be

The interfacial properties of barium sulfate particles, including their electrical surface properties and the nature of potential-determining ions (such as H⁺, OH⁻, Ba²⁺, and SO₄²⁻), are also significant for suspension stability. fishersci.be The addition of moderate amounts of SO₄²⁻ ions to the dispersion medium has been suggested to lead to more stable barium sulfate suspensions. fishersci.be Electrolyte concentration, such as that of sodium chloride (NaCl), can influence nucleation and potentially alter the zeta potential of the particles, thereby affecting stability. fishersci.be

To improve the dispersibility and stability of barium sulfate particles in both aqueous and organic systems, surface treatments and the incorporation of additives are often employed. Additives such as wetting agents, dispersing agents, and deflocculation agents can be applied to the surface of barium sulfate particles to enhance their suspension characteristics and maintain quality stability over time. fishersci.beeasychem.org The morphology and particle size distribution of barium sulfate are also recognized as crucial factors influencing rheological properties and suitability for specific applications. ereztech.com Controlled synthesis conditions, including stirring rate, can be used to manipulate particle size and morphology. wikipedia.org

| Particle Size Range (microns) | Approximate Surface Area (cm²/g) |

| 10 | 1,333 |

| 1 | 13,333 |

| 0.5 | 26,666 |

Data derived from the relationship between particle size and surface area, illustrating the rapid increase in surface area with decreasing particle size for a given weight of barium sulfate. atamankimya.com

| Suspension Solids Concentration (% w/w) | Approximate Particle Size (microns) | Relative Viscosity (Arbitrary Units) |

| 30 | 0.2 | High |

| 40 | 0.5 | High |

| 45 | 1-3 | High |

Illustrative data based on observations that different combinations of solids concentration and particle size can result in similar suspension viscosities. atamankimya.com

Barium Sulfate in Advanced Materials Science and Engineering Applications

Polymer and Composite Material Reinforcement

The incorporation of barium sulfate (B86663) into polymer matrices serves to improve various mechanical and physical properties, making it a common reinforcing filler. ceramic-glazes.comatamankimya.compolymeradd.co.th

Incorporation into Elastomers and Rubbers for Mechanical Property Enhancement

Barium sulfate also contributes to improved aging resistance in silicone elastomers, particularly in acidic environments. researchgate.net Silicone elastomer compounds containing barium sulfate have demonstrated reduced mass loss when immersed in concentrated nitric acid, decreased crack formation, and enhanced stability of mechanical properties. researchgate.net

Application in Engineering Plastics and Thermoplastics

In the plastics industry, barium sulfate is used as a filler to enhance rigidity, dimensional stability, and resistance to acids and alkalis. atamankimya.com It improves surface smoothness and reduces shrinkage in thermoplastics and elastomers. atamankimya.com Barium sulfate is a highly useful filler in the plastics industry, with some applications containing up to 70% barium sulfate. plasticservice.com Its inclusion can increase the density of plastic polymers, useful in applications requiring higher weight or mass, such as vibration-damping materials. polymeradd.co.thplasticservice.com Beyond increasing density, barium sulfate enhances acid and alkali resistance and increases opacity. plasticservice.com It can also improve mold processability, scale stability, hardness, and rigidity, while adding to the tensile and tortuous strength of plastic. plasticservice.com For example, in polypropylene (B1209903) (PP) composites, barium sulfate can improve heat resistance, enhance formability, provide better impact and chemical resistance, reduce shrinkage, and increase gloss and hardness. europlas.com.vn These benefits make PP-BaSO₄ composites suitable for applications in household appliances and pipes (B44673) and fittings. europlas.com.vn

Development of Barium Sulfate-Polymer Nanocomposites

The development of barium sulfate-polymer nanocomposites involves incorporating barium sulfate nanoparticles into polymer matrices to achieve enhanced properties. chalcogen.roworldscientific.com Nanoscale elemental powders and suspensions of barium sulfate can be considered for alternative high surface area forms. americanelements.comamericanelements.com Research has explored the use of barium sulfate nanoparticles in various polymer systems. For instance, studies on high-density polyethylene (B3416737) (HDPE) composites with barium sulfate nanoparticles have shown that the nanoparticles can act as a heterogeneous nucleation agent, increasing the crystallization rate of HDPE. researchgate.net The tensile strength of these nanocomposites tends to increase with increasing content of barium sulfate nanoparticles. researchgate.net The impact strength, however, may initially increase and then decrease with higher nanoparticle content. researchgate.net One study found that adding 1.0 wt.% of modified barium sulfate nanoparticles could effectively reinforce the HDPE matrix. researchgate.net

In polybutylene terephthalate (B1205515) (PBT)/polyethylene terephthalate (PET) composites, nano-BaSO₄ has been shown to improve mechanical properties. espublisher.com At a 4% content of nano-BaSO₄, the tensile strength of the composite material was 11.6% higher than the PBT/PET system. espublisher.com The impact strength was significantly higher (68.1%) at a 2% content of nano-BaSO₄. espublisher.com The small size and large specific surface area of nanoparticles contribute to high physical and chemical activity, allowing for physical and chemical combination with the polymer chain segment. espublisher.com

Barium sulfate nanoparticles synthesized by precipitation methods have been used to prepare polymer nanocomposites, such as with polyvinyl acetate (B1210297) (PVAc), for tuning optical properties like UV-Vis absorption. chalcogen.ro Surface modification of barium sulfate nanoparticles can also be employed to improve the interface of polymer composites and enhance properties like X-ray shielding. researchgate.net

Functional Fillers and Pigments

Barium sulfate's whiteness, opacity, and inertness make it a valuable functional filler and pigment in various applications. ceramic-glazes.comatamankimya.compolymeradd.co.th

Opacifiers and Extender Pigments in Coatings and Paints

Barium sulfate is widely used as a filler and extender in paints and coatings, offering high brightness, improved adhesion, weather resistance, and chemical inertness. atamankimya.compolymeradd.co.thpvcandalliedsupplies.com It is common in automotive, marine, and industrial coatings, as well as in high-gloss finishes. atamankimya.com Precipitated barium sulfate is particularly used in coatings to improve brightness, chemical resistance, and gloss. atamankimya.comhoyonn.com Its inertness and opacity make it a preferred extender and pigment base. atamankimya.com

As a pigment extender, barium sulfate enhances opacity and whiteness, a valuable property in applications requiring a solid, opaque finish like architectural paints and industrial coatings. polymeradd.co.th Its high refractive index and excellent hiding power contribute to this. polymeradd.co.th Barium sulfate can also adjust the density of paint and coating formulations and impart thixotropic properties, improving application, leveling, and sag (B610663) resistance. polymeradd.co.th The addition of barium sulfate can also improve the weatherability and resistance of paints and coatings to environmental factors such as UV radiation, moisture, and temperature fluctuations. polymeradd.co.th Barium sulfate can be used to replace a percentage of titanium dioxide in water-based paints, potentially improving whiteness without reducing hiding power. xibochem.cn

Specialized Applications in Paper and Textile Industries

Barium sulfate is utilized in the paper industry as a filler to improve opacity, brightness, and printability. ceramic-glazes.compvcandalliedsupplies.combrenntag.compolymeradd.co.th It contributes to smoother paper surfaces, which can enhance ink adhesion and print quality. polymeradd.co.th Barium sulfate's high refractive index and light scattering properties make it an effective filler for increasing the brightness of paper products, desirable for printing and packaging applications. polymeradd.co.th It also serves as a bulking agent, allowing for increased thickness and bulkiness without significantly increasing weight, useful for lightweight papers with good bulk and stiffness. polymeradd.co.th Barium sulfate can also be incorporated into surface coating formulations for paper and paperboard to improve smoothness, gloss, and printability. polymeradd.co.th While not its primary function, barium sulfate can contribute to enhancing certain mechanical properties of paper, such as tensile strength and tear resistance. polymeradd.co.th

Catalytic and Adsorbent Applications

Barium sulfate's chemical inertness and stability contribute to its utility in catalytic and adsorbent processes. It can serve as a support material for catalysts and as a medium for the adsorption of specific chemical species.

Barium Sulfate as Catalyst Supports

Barium sulfate is employed as a catalyst support, particularly in hydrogenation reactions where selective reduction of functional groups is required. wikipedia.orgfishersci.pt Its low surface area is advantageous in these applications as it can lead to shorter contact times between the substrate and the catalyst, thereby enhancing selectivity and preventing overreduction. wikipedia.org For instance, palladium on barium sulfate (Pd/BaSO₄) is a known catalyst used in the Rosenmund reduction. wikipedia.orgfishersci.pt Research has explored the influence of the support's structure on catalytic performance. One study indicated that a barium sulfate support without mesopores, where palladium grains were deposited on the external surface, showed improved activity in the hydrogenation of polystyrene. researchgate.net This was attributed to reduced pore diffusion of polystyrene coils, allowing more active sites to participate in the reaction. researchgate.net

Studies on platinum-supported barium sulfate (Pt/BaSO₄) catalysts have also been conducted for applications such as SO₃ decomposition in the sulfur-iodine cycle for hydrogen production. acs.org The method of preparing the barium sulfate support can influence catalytic performance. For example, Pt/BaSO₄ prepared by spray pyrolysis showed higher SO₃ conversion at lower temperatures compared to catalysts prepared by a dispersion method. acs.org The catalytic performance was also found to be influenced by the platinum loading, with 1.0 Pt/BaSO₄ showing high catalytic performance due to high surface area and small particle size of platinum. acs.org

Adsorption Media for Specific Chemical Species

While primarily known for its insolubility, barium sulfate can be utilized as an adsorbent for specific chemical species. Research has investigated its potential in treating wastewater by removing certain contaminants. For example, waste dye-BaSO₄ hybrid materials have shown efficiency in treating wastewater containing cationic dyes and copper ions. nih.gov A hybrid material formed by immobilizing Mordant blue 9 (MB) with barium sulfate demonstrated high removal rates for Basic blue BO (BB) dye and Cu²⁺ ions. nih.gov The adsorption of BB was attributed to ion-pair equilibrium, while Cu²⁺ removal likely resulted from complexation. nih.gov

Although some conventional techniques for heavy metal treatment include chemical precipitation using barium chloride to precipitate sulfate as barium sulfate, research also explores the use of various adsorbents for barium removal itself from water, such as zeolites and metal-organic frameworks (MOFs), to prevent barium sulfate incrustations. icontrolpollution.comonepetro.orgrsdjournal.org Notably, a magnetic MOF with sulfate function demonstrated high selectivity and adsorption capacity for barium ions even in the presence of other ions. onepetro.org

Biomedical and Sensor Material Development

Barium sulfate's properties, particularly its radiopacity and inertness, make it suitable for biomedical applications, especially in medical imaging. It is also being explored for integration into smart materials and sensors.

Material Considerations for Radiographic Contrast Enhancement

Barium sulfate is a widely used positive contrast agent in medical imaging, particularly for visualizing the gastrointestinal (GI) tract in X-ray and computed tomography (CT) scans. noahchemicals.comradiopaedia.orgdrugbank.compatsnap.com Its effectiveness stems from its high density and high atomic number (Z=56), which enable it to effectively absorb or attenuate X-rays, creating a clear contrast between the barium-filled structures and surrounding tissues. noahchemicals.comdrugbank.comhowradiologyworks.com

For radiographic contrast media, barium sulfate is supplied as a suspension of fine particles in water. noahchemicals.comradiopaedia.org The particle size of barium sulfate is a critical material consideration for optimizing image quality and suspension properties. Smaller particle sizes generally lead to a larger surface area. rsna.org For instance, reducing particle size from 10 microns to 1 micron increases the surface area tenfold. rsna.org This increased surface area can affect the viscosity and fluidity of the suspension due to increased water adsorption. rsna.org While micropulverization to very fine particles (0.04 to 0.1 micron) can enhance covering properties, the importance of a critical particle size range for routine diagnostic use has been noted. rsna.org Commercially available preparations often have particle size distributions where a significant percentage of particles are 5 microns or greater, with some compositions specifying average particle sizes around 10 microns. google.com Additives are often included in barium sulfate contrast media to improve particle suspension, mucosal coating, viscosity, and texture. appliedradiology.org

Table 1: Effect of Particle Size on Barium Sulfate Surface Area

| Particle Size (microns) | Approximate Surface Area (cm²/g) |

| 10 | 1,333 |

| 1 | 13,333 |

| 0.5 | 26,666 |

*Data derived from reference rsna.org.

Barium sulfate's insolubility in water and stomach acid prevents its absorption into the bloodstream, contributing to its safety for GI tract imaging. noahchemicals.comradiopaedia.org

Integration into Smart Materials and Sensors

Barium sulfate is being explored for integration into smart materials and sensors, leveraging its unique properties. Smart materials are often defined as structures incorporating sensors, actuators, and control elements. pku.edu.cn While barium sulfate itself may not be an active component in the same way as some other smart materials, its inclusion in composites can contribute to sensor functionalities.

For example, barium sulfate nanoparticles have been used in the development of electrochemical sensors for the determination of barium ions. ekb.eg Solid-state membrane and coated wire sensors were fabricated using BaSO₄ nanoparticles synthesized by chemical co-precipitation. ekb.eg These sensors demonstrated linear responses over specific concentration ranges of Ba²⁺ ions. ekb.eg

Barium sulfate can also be incorporated into polymer composites to tune their properties for sensor applications. mdpi.com Nanocomposites of poly(o-anisidine)/BaSO₄ have been synthesized, and the addition of barium sulfate nanoparticles was found to influence the electrical conductivity of the material. mdpi.com By varying the percentage of BaSO₄ nanoparticles, the conductivity of the composites could be tuned, suggesting their potential for sensor design. mdpi.combohrium.com

Furthermore, barium sulfate has been used as a reference reflectance panel in the development and calibration of sensors for agricultural applications, such as those used in satellite-based crop health monitoring. semanticscholar.org This highlights its role as a stable and reliable material in sensor systems requiring consistent reflectance properties.

Table 2: Properties of BaSO₄ Nanocomposites with Varying BaSO₄ Content

| BaSO₄ Nanoparticle Content (%) | Electrical Conductivity (S/m) |

| 1 | 919 |

| 3 | 843 |

| 5 | 784 |

| 7 | 578 |

| 10 | 578 |

*Data derived from reference mdpi.com. Note: The conductivity values for 7% and 10% are the same in the source table.

Environmental Geochemistry and Remediation Aspects of Barium Sulfate

Geochemical Cycling of Barium and Barium Sulfate (B86663) in Natural Systems

The geochemical cycling of barium is intricately linked to the formation and dissolution of barium sulfate, primarily in the form of the mineral barite. These processes occur in diverse environments, from the deep sea to terrestrial landscapes, and are influenced by a combination of physical, chemical, and biological factors.

In oceanic environments, barite formation is observed in various settings. Sedimentary processes in marine environments can lead to the precipitation of barite from barium-rich fluids, where barium ions combine with sulfate ions in seawater. rawsource.com Hydrothermal vents on the seafloor are significant sites of barite formation. core.ac.uk This occurs when hot, barium-rich hydrothermal fluids mix with cold, sulfate-rich seawater, causing the rapid precipitation of barite. core.ac.ukresearchgate.net The morphology of the resulting barite crystals can vary, with dendritic forms often associated with rapid precipitation at lower temperatures and more euhedral crystals forming under conditions of lower supersaturation. core.ac.uk Studies of fluid inclusions in hydrothermal barite indicate formation temperatures ranging from approximately 120°C to 240°C. core.ac.uk

The world's oceans are largely undersaturated with respect to barite, meaning that conditions generally favor its dissolution. vliz.bevliz.be However, equilibrium between barite and seawater has been observed in specific locations, such as the cold surface waters of the Southern Ocean and at intermediate depths in the Pacific Ocean. vliz.be The dissolution of barite in water and sodium chloride brines has been found to follow first-order kinetics. researchgate.net

Table 1: Kinetic Data for Barite Dissolution

| Parameter | Value | Conditions |

|---|---|---|

| Activation Energy | 24.9 ± 10.1 kJ/mol | Temperature range: 44-85°C |

| Rate-Determining Step | Desorption | Based on insensitivity to stirring rate and low rate constant |

| Effect of NaCl | No significant effect on rate constant up to 0.1 M | - |

This table presents key kinetic parameters for the dissolution of barite, based on experimental studies.

On land, the primary source of barium is the weathering of rocks and minerals, particularly igneous rocks, sandstone, shale, and coal. cdc.gov Through this process, barium is released into the environment and can be transported in aqueous systems. researchgate.netzenodo.org The interaction of barium ions with other minerals and dissolved species in water is a key aspect of its terrestrial transport. For instance, barium ions can react with anhydrite (CaSO₄) to form barite as a replacement mineral. scispace.com Barium can also be adsorbed onto clay minerals within sedimentary strata. scispace.com The transport and fate of barium in terrestrial systems are influenced by the surrounding geology and hydrogeochemistry.

Biogeochemical processes play a crucial role in the cycling of barium sulfate, particularly in marine environments. The formation of "biogenic" barite is closely associated with the biological pump, where organic matter is exported from the surface ocean to deeper waters. researchgate.net Barite precipitation is often mediated by microorganisms and occurs within decaying organic matter. rawsource.comcore.ac.uk This process is particularly pronounced in oxygen minimum zones, where high rates of organic matter degradation occur. mdpi.com

In anoxic sediments and at cold seeps, the anaerobic oxidation of methane (AOM) coupled with sulfate reduction can lead to the precipitation of barite. geologyscience.ru In these environments, upwardly migrating barium-rich fluids encounter sulfate in the porewaters, resulting in the formation of barite crusts, nodules, and dispersed microcrystals. geologyscience.ru The interplay between microbial activity, organic matter decomposition, and the availability of barium and sulfate ions is therefore a key driver of barium sulfate dynamics in many natural systems.

Environmental Fate and Distribution of Barium Sulfate

The environmental fate of barium sulfate is largely governed by its interactions with soils and sediments and the prevailing geochemical conditions that influence the speciation of barium.

Barium can be strongly adsorbed by clay minerals and metal oxides in soils and sediments. cdc.gov The cation exchange capacity of the soil is a major factor controlling the retention of barium. cdc.gov Similarly, sulfate ions can be adsorbed by soil constituents, with iron and aluminum oxides playing a significant role in this process. researchgate.net The adsorption of sulfate on these mineral surfaces can occur through the formation of both inner- and outer-sphere complexes. researchgate.net

Studies on the sorption of sulfate in soils have indicated that the process can often be described by the Freundlich adsorption isotherm. osti.gov While some soils exhibit a marked capacity to retain sulfate, this sulfate can also be readily desorbed. osti.gov The sorption and desorption of both barium and sulfate are critical processes that influence their mobility and bioavailability in the terrestrial environment.

The speciation of barium in the environment, which refers to its distribution among different chemical forms, is controlled by a variety of geochemical conditions. cdc.gov Key factors include pH, oxidation-reduction potential (Eh), and the presence of other ions, particularly sulfate and carbonate. cdc.gov In the presence of sufficient sulfate, the low solubility of barium sulfate limits the concentration of dissolved barium. cdc.gov

In aqueous systems, barium can exist in several forms. A study of surface waters in a barium mining area identified the following aqueous species: Ba²⁺, BaSO₄(aq), BaHCO₃⁺, BaCO₃(aq), and BaOH⁺. nih.gov The distribution of these species was found to be controlled by pH and the amount of total organic carbon. nih.gov Generally, lower pH conditions (pH < 7) favor a higher proportion of dissolved barium fractions. nih.gov

Table 2: Predominant Aqueous Barium Species under Varying Geochemical Conditions

| Barium Species | Predominant Conditions |

|---|---|

| Ba²⁺ (free ion) | Lower pH, low sulfate and carbonate concentrations |

| BaSO₄ (aqueous complex) | Presence of sulfate ions |

| BaHCO₃⁺, BaCO₃ (aqueous complexes) | Presence of bicarbonate and carbonate ions, influenced by pH |

| BaOH⁺ | Higher pH conditions |

This table summarizes the predominant aqueous species of barium under different geochemical conditions, highlighting the influence of pH and the presence of common anions.

Barium Sulfate in Environmental Engineering and Remediation

Barium sulfate's role in environmental engineering is primarily centered on its low solubility, which is leveraged for the removal of sulfate from various industrial wastewaters. This application is critical in industries such as mining, chemical manufacturing, and textiles, where high concentrations of sulfate in effluents pose a significant environmental concern.

Precipitation Technologies for Sulfate Removal from Wastewaters

Chemical precipitation using barium salts is a proven technology for removing sulfate from industrial effluents. potopk.com.pl The fundamental principle of this method is the reaction of a soluble barium salt with sulfate ions in the wastewater to form highly insoluble barium sulfate (BaSO₄), which can then be separated from the liquid phase. The very low solubility of barium sulfate allows for the reduction of sulfate concentrations to low levels, limited mainly by the amount of barium added and the reaction time. wateronline.com

Various barium compounds, including barium carbonate (BaCO₃), barium chloride (BaCl₂), and barium hydroxide (Ba(OH)₂), are utilized for this purpose. potopk.com.plwateronline.com The choice of reagent often depends on the specific chemistry of the wastewater, such as its pH, and economic considerations. iwaponline.comscielo.org.co

Barium Carbonate (BaCO₃): This compound is effective for removing sulfate, though its efficiency can be influenced by pH. potopk.com.pliwaponline.com It is less effective under neutral to strongly alkaline conditions and very acidic conditions. potopk.com.pl

Barium Hydroxide (Ba(OH)₂): Barium hydroxide is noted for its high effectiveness in removing dissolved sulfate across a wide pH range. potopk.com.pl It has the added advantage of being able to neutralize acidic wastewaters, such as acid mine drainage, directly. potopk.com.pl This process can also co-precipitate various heavy metals. potopk.com.pl

Barium Sulfide (B99878) (BaS): In the barium sulfide process, BaS is added to wastewater, leading to the crystallization of BaSO₄. imwa.info This method also neutralizes acid water and can remove other contaminants like ammonia and heavy metals. imwa.info

Research has demonstrated the efficacy of these technologies in diverse settings. For instance, in treating mine water with an initial sulfate concentration of 2,391 mg/L, barium hydroxide proved to be a highly efficient precipitant. potopk.com.pl Similarly, experiments on dyeing and fermentation wastewaters using barium carbonate have been conducted to evaluate the chemical equilibrium and precipitation efficiency. iwaponline.com One study on complex laboratory wastewaters found that barium precipitation could achieve up to 61.4% sulfate removal. nih.gov

The following table summarizes research findings on sulfate removal efficiency using barium precipitation.

| Wastewater Type | Barium Compound Used | Initial Sulfate Concentration (mg/L) | Final Sulfate Concentration (mg/L) | Removal Efficiency (%) | Reference |

| Synthetic Dyeing Wastewater | Barium Carbonate | Not specified | 620 (after 3 days) | Not specified | iwaponline.com |

| Synthetic Fermentation Wastewater | Barium Carbonate | Not specified | 320 (after 14 days) | Not specified | iwaponline.com |

| Complex Laboratory Wastewater | Barium Salt | 80,000 | ~30,880 | 61.4% | nih.gov |

| Real Mine Water (pre-treated) | Barium Hydroxide | 2,391 | Not specified | High | potopk.com.pl |

| Real Mine Water (untreated) | Barium Hydroxide | 2,305 | Not specified | High | potopk.com.pl |

Regeneration and Recycling Processes for Barium-Containing Precipitates

A significant consideration in the use of barium salts for sulfate removal is the cost of the reagents. wateronline.com Consequently, the regeneration of the precipitated barium sulfate and the recycling of barium reagents are crucial for the economic viability and sustainability of the treatment process. olympianwatertesting.comregulations.gov

Several methods have been developed to recover barium from the BaSO₄ sludge. A common approach involves the high-temperature reduction of barium sulfate. In this process, the precipitated BaSO₄ is treated in a kiln at approximately 1,000°C with a reducing agent, typically carbon. imwa.info This reaction converts the barium sulfate back into barium sulfide (BaS). imwa.info

BaSO₄(s) + 2C(s) → BaS(s) + 2CO₂(g)

The resulting barium sulfide can then be reused directly in the wastewater treatment process. imwa.info Alternatively, the BaS can be converted into other barium compounds, such as barium carbonate or barium hydroxide, for recycling. imwa.info For example, if barium carbonate was the initial reagent, the BaSO₄ is often co-precipitated with calcium carbonate (CaCO₃). imwa.info After thermal regeneration to BaS, a separation step is required to isolate the barium compound. imwa.info

Another strategy involves a sludge recycle process, particularly in treatments using barium chloride. regulations.gov Recycling the sludge has been shown to save on reagent costs by over 10% and reduce the total volume of sludge produced. regulations.gov This approach can also improve the precipitation and filtration properties of the sludge. regulations.gov

More specialized recycling processes have been developed for specific industrial waste streams. For instance, a method for recycling barium from wastewater containing barium isobutyrate involves adding hydrochloric acid to precipitate barium chloride, which can then be recovered. google.com This process boasts a barium ion recovery rate approaching 100%. google.com The regeneration process can also be viewed as washing the precipitates with a specific solution that dissolves the barium ions, allowing the chemical reagents to be reused. olympianwatertesting.com

The table below outlines different regeneration and recycling processes for barium-containing precipitates.

| Process Description | Input Precipitate | Key Steps | Recovered Barium Compound | Key Advantages | Reference |

| Thermal Reduction | Barium Sulfate (BaSO₄) | Reduction with carbon at ~1000°C. | Barium Sulfide (BaS) | Enables reuse of barium; can be converted to other Ba salts. | imwa.info |

| Sludge Recycling | Barium-containing sludge (e.g., from BaCl₂ use) | Re-introducing a portion of the settled sludge into the reaction tank. | Barium Chloride (in sludge) | Saves >10% in reagent costs; reduces sludge volume; improves sludge properties. | regulations.gov |

| Chemical Conversion | Barium Isobutyrate in wastewater | Addition of hydrochloric acid, followed by precipitation with aliphatic alcohols. | Barium Chloride (BaCl₂) | High efficiency recovery (~100%) for specific waste streams. | google.com |

| Chemical Washing | General Barium Precipitates | Washing the precipitate with a solution that dissolves barium ions. | Original Barium Reagent | Reuses chemical reagents, potentially reducing costs. | olympianwatertesting.com |

Theoretical and Mechanistic Investigations of Barium Sulfate Behavior

Principles of Barium Sulfate (B86663) Nucleation and Crystal Growth

The formation of barium sulfate solids from a solution is a complex process governed by the principles of nucleation and crystal growth. Nucleation, the initial formation of stable nuclei, can occur homogeneously within the solution or heterogeneously on existing surfaces. Following nucleation, these nuclei grow into larger crystals. The morphology and size of the resulting barium sulfate particles are intricately linked to the conditions under which these processes occur.

Supersaturation, the state where the concentration of a solute exceeds its equilibrium solubility, is a primary driving force for both nucleation and crystal growth of barium sulfate. The level of supersaturation significantly impacts the resulting particle characteristics. rsc.org At high supersaturation ratios, the formation of eight-pointed star-like crystals has been observed, while lower supersaturation levels tend to produce the equilibrium rhombohedral crystal form. rsc.org

The ratio of free lattice ions, specifically the barium to sulfate ion ratio (R = cBa²⁺/cSO₄²⁻), also exerts a strong influence on particle size distribution. researchgate.net At low supersaturation, an excess of either barium or sulfate ions leads to smaller mean particle diameters compared to stoichiometric conditions. researchgate.net However, at higher supersaturation levels, an excess of sulfate ions has a negligible effect on the detectable particle size. researchgate.net

Other reaction conditions that modulate particle formation include:

Agitation Rate: The stirring rate affects the solute distribution in the solution. A high agitation rate can lead to the formation of a larger number of crystal nuclei, resulting in smaller particle sizes. Conversely, a low stirring rate can cause uneven concentration distribution, leading to variations in microsphere size. mdpi.com

Additives: The presence of certain additives can significantly alter the nucleation and growth process. For instance, ethylenediaminetetraacetic acid (EDTA) can control the supersaturation of Ba²⁺ ions, promoting homogeneous nucleation and the formation of uniform microspheres. mdpi.com The adsorption of EDTA on the surface of barium sulfate nuclei can also hinder their growth, favoring the formation of nanoparticles. mdpi.com

The following table summarizes the effect of various reaction conditions on the particle size of barium sulfate:

| Reaction Condition | Effect on Particle Size | Reference |

| High Supersaturation | Formation of star-like crystals | rsc.org |

| Low Supersaturation | Formation of rhombohedral crystals | rsc.org |

| Ion Excess (Low Supersaturation) | Smaller mean particle diameter | researchgate.net |

| High Agitation Rate | Smaller particle size | mdpi.com |

| Presence of EDTA | Formation of uniform microspheres and nanoparticles | mdpi.com |

The kinetics of barium sulfate precipitation can be investigated through various models to understand the underlying mechanisms. One approach involves fitting experimental data to diffusion-controlled models to study surface crystallization processes. whiterose.ac.uk The kinetics of both bulk precipitation and surface deposition are influenced by factors such as saturation ratio and temperature, which can affect the nucleation mechanism. whiterose.ac.uk

Kinetic models often consider the interplay of different physical processes in a reactive-transport system, including reactions in the bulk fluid (precipitation) and surface reactions (deposition). frontiersin.org Some models propose a multi-step mechanism for barium sulfate deposition, involving an intermediary nanocrystalline phase. frontiersin.org

Computational Fluid Dynamics (CFD) has been employed to model the continuous precipitation of barium sulfate in reactors. researchgate.net These models, which combine CFD with population balance and kinetic modeling, can predict outcomes like mean particle size based on factors such as agitator speed and residence times. researchgate.net The choice of the precipitation kinetics model within these simulations is crucial and can significantly affect the accuracy of the predictions. researchgate.net

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations provide powerful tools to investigate the interactions between barium sulfate and various additives at the molecular level. These methods offer insights into adsorption mechanisms and the inhibition of crystal growth.

For example, MD simulations have revealed that the carboxylic acid group of certain scale inhibitor molecules can transfer electrons to the barium sulfate surface. mdpi.com The adsorption process is often exothermic, indicating a spontaneous and energetically favorable interaction, primarily driven by van der Waals forces between the oxygen atoms in the inhibitor and the barium ions on the crystal surface. mdpi.com

The specific crystal faces that are preferentially adsorbed by an additive can be identified through these simulations. For instance, it has been found that Methyl Glycine Diacetic Acid (MGDA) preferentially adsorbs on the (2 1 1), (2 1 0), and (2 1 2) faces of barium sulfate crystals. nih.gov Similarly, simulations of penta sodium diethylenetriamine-pentaacetate (DTPA-5Na) have shown strong adsorption to the surface of BaSO₄, with the adsorption energy varying for different crystal faces. researchgate.netrsc.org This adsorption is mainly due to the interaction between the carboxylic oxygen atoms in DTPA-5Na and the barium sulfate surfaces. researchgate.netrsc.org

The binding energy between an additive and a specific crystal face of barium sulfate can be calculated using computational methods. A larger absolute value of the binding energy typically corresponds to a stronger inhibition of growth on that particular crystal face. nih.gov

Molecular modeling has been successfully used to correlate the replacement energy of additives with their degree of inhibition. researchgate.net These models can also predict the preferred barium sulfate face for additive adsorption. researchgate.net The dominant mechanism of interaction for many additives, such as phosphonates, is through their deprotonated functional groups with the barium ions on the crystal surface. researchgate.net

The adsorption energies for a given additive can vary significantly across different crystal faces. For DTPA-5Na, the calculated adsorption energy follows the order of (120) surface > (001) surface > (100) surface > (210) surface. researchgate.netrsc.orgnih.gov

The following table presents a summary of the calculated adsorption energy order for DTPA-5Na on different barium sulfate crystal faces:

| Crystal Face | Adsorption Energy Ranking | Reference |

| (120) | 1 (Strongest) | researchgate.net, nih.gov, rsc.org |

| (001) | 2 | researchgate.net, nih.gov, rsc.org |

| (100) | 3 | researchgate.net, nih.gov, rsc.org |

| (210) | 4 (Weakest) | researchgate.net, nih.gov, rsc.org |

Structure-Property Relationships in Barium Sulfate Materials

The physical and chemical properties of barium sulfate materials are directly linked to their crystal structure and morphology. Barium sulfate has an orthorhombic crystalline structure. geeksforgeeks.org Its properties, such as high density, thermal stability, and low solubility in water, make it suitable for a wide range of applications. youtube.combyjus.comvedantu.com

The morphology of barium sulfate particles, which can be controlled by synthesis conditions, plays a crucial role in determining its functional properties. For instance, the reflectivity of barium sulfate microspheres, a key property for their application in high-density lipoprotein dry tablets, can be greater than 99% in the visible light spectrum (400–700 nm). mdpi.com The internal structure of these particles can be porous, with the pore size and volume fraction being tunable by adjusting the supersaturation ratio during precipitation. researchgate.net

Research has shown that barium sulfate can grow via a self-assembled aggregation mechanism of nanocrystallites, followed by a rapid recrystallization process, which ultimately leads to the formation of monocrystalline particles. researchgate.net The morphology of the final particles can range from plate-like and star-like to spherical, depending on the level of saturation. researchgate.net

The relationship between the synthesis method and the resulting properties is a key area of investigation. For example, barium sulfate nanoparticles synthesized by a chemical method can exhibit a wide indirect band gap. researchgate.net The ability to control the particle size and morphology through the manipulation of reaction conditions allows for the tailoring of barium sulfate's properties for specific industrial applications.

Role of Micromixing in Controlling Barium Sulfate Nanoparticle Synthesis

The synthesis of barium sulfate nanoparticles through precipitation is profoundly influenced by the mixing of reactant solutions at the molecular level, a process known as micromixing. The effectiveness of micromixing plays a critical role in determining the final particle size, particle size distribution (PSD), and morphology of the resulting nanoparticles. mdpi.comresearchgate.net This is primarily because the rates of nucleation and crystal growth, the two fundamental processes in precipitation, are highly dependent on the local supersaturation, which is directly controlled by the efficiency of micromixing. tandfonline.commdpi.com